Rovazolac

Vue d'ensemble

Description

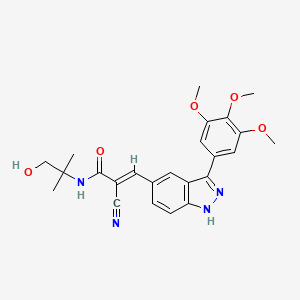

Rovazolac is a small molecule drug that is currently under investigation . It is also known by the names A-110 and ALX-101 . The drug is being studied in clinical trials, such as NCT03175354, which is focused on subjects with moderate atopic dermatitis .

Molecular Structure Analysis

The molecular formula of this compound is C21H19F3N2O4S . Its IUPAC name is ethyl 2-(5-{3’-methanesulfonyl-[1,1’-biphenyl]-4-yl}-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate . The average weight of the molecule is 452.45 .Physical And Chemical Properties Analysis

The water solubility of this compound is 0.00147 mg/mL . The logP values according to ALOGPS and Chemaxon are 4.32 and 3.7, respectively . The pKa (Strongest Acidic) is 16.19 according to Chemaxon .Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Rovazolac is primarily a modulator of the Liver X Receptor (LXR) . LXRs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. They play a crucial role in maintaining cholesterol homeostasis, fatty acid metabolism, and glucose homeostasis .

Mode of Action

As an lxr agonist , it is likely that this compound binds to LXRs, leading to a conformational change that allows the receptors to bind to specific sequences of DNA known as LXR response elements. This binding can upregulate or downregulate the transcription of target genes, thereby influencing lipid metabolism and inflammation .

Biochemical Pathways

Given its role as an lxr agonist , it is likely to impact pathways related to lipid metabolism and inflammation. LXRs regulate the expression of several key genes involved in cholesterol transport, fatty acid synthesis, and glucose homeostasis .

Result of Action

As an lxr agonist , this compound could potentially influence the expression of genes involved in lipid metabolism and inflammation, thereby affecting cellular processes related to these pathways .

Analyse Biochimique

. . .

Biochemical Properties

Rovazolac interacts with the liver x receptor (LXR), a type of nuclear receptor that is activated by certain endogenous metabolic intermediates . The interaction between this compound and LXR influences the regulation of genes involved in lipid metabolism, inflammation, and the immune response .

Cellular Effects

This compound, through its modulation of LXR, can influence various cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, by activating LXR, this compound can induce the expression of genes involved in cholesterol efflux, thereby reducing cellular cholesterol levels .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with LXRThis binding event leads to the recruitment of coactivator proteins and the initiation of transcription .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information concerning product stability, particularly in solution, has rarely been reported . It is generally recommended that stock solutions of this compound, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Metabolic Pathways

This compound is involved in the LXR signaling pathway, which plays a key role in lipid metabolism. LXR activation leads to the upregulation of genes involved in cholesterol efflux, fatty acid synthesis, and glucose homeostasis .

Transport and Distribution

Given its role as an LXR modulator, it is likely that it is distributed to tissues where LXR is expressed, such as the liver, intestine, adipose tissue, and macrophages .

Subcellular Localization

The subcellular localization of this compound is likely to be in the nucleus, given that LXR, the receptor it modulates, is a nuclear receptor

Propriétés

IUPAC Name |

ethyl 2-[5-[4-(3-methylsulfonylphenyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O4S/c1-3-30-20(27)13-26-18(12-19(25-26)21(22,23)24)15-9-7-14(8-10-15)16-5-4-6-17(11-16)31(2,28)29/h4-12H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMNJDGBYXHASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801122584 | |

| Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1454288-88-0 | |

| Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1454288-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rovazolac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454288880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rovazolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801122584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROVAZOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W51K389XIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B610497.png)

![3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one](/img/structure/B610498.png)

![ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate](/img/structure/B610502.png)

![(3-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol](/img/structure/B610504.png)